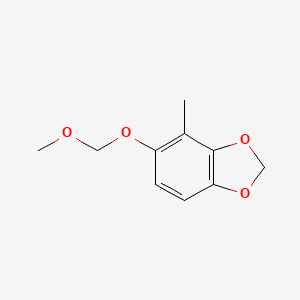
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which is further substituted with a methoxymethoxy group and a methyl group. It is a colorless liquid and is used in various chemical and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be synthesized through several synthetic routes. One common method involves the methylenation of catechols with disubstituted halomethanes . This reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the methylenedioxy group.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- often involves continuous flow processes. These processes utilize recyclable heterogeneous catalysts to improve efficiency and sustainability . The reaction conditions are optimized to achieve high conversion rates and selectivity for the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (CH₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzodioxole ring .
Applications De Recherche Scientifique
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing auxin-related signaling responses and promoting root growth in plants . Molecular docking studies have shown that this compound has a strong binding affinity for the TIR1 receptor, leading to its physiological effects .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound, which lacks the methoxymethoxy and methyl substitutions.
1,3-Benzodioxole, 5-nitro-: A derivative with a nitro group at the 5-position.
1,3-Benzodioxole-5-carboxylic acid, methyl ester: A compound with a carboxylic acid ester group at the 5-position.
The uniqueness of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
187040-02-4 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
5-(methoxymethoxy)-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O4/c1-7-8(12-5-11-2)3-4-9-10(7)14-6-13-9/h3-4H,5-6H2,1-2H3 |
Clé InChI |
FYCNZNZCJCWVPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OCO2)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



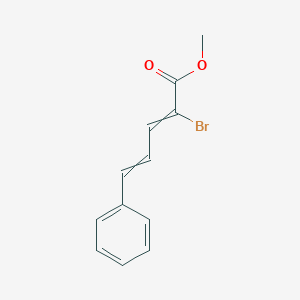

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
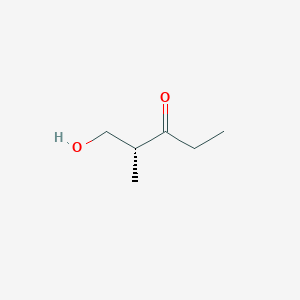
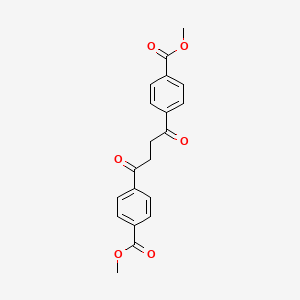

![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
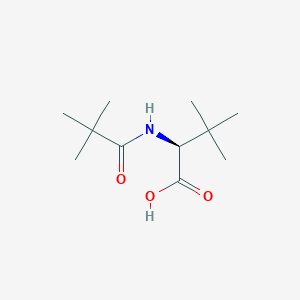
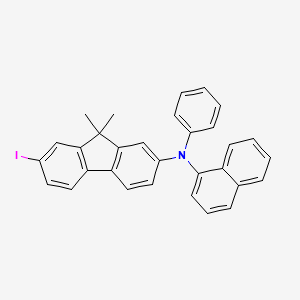

![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
